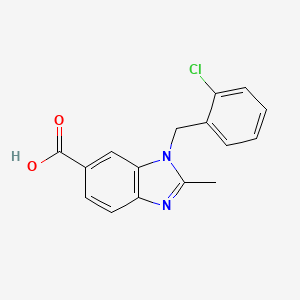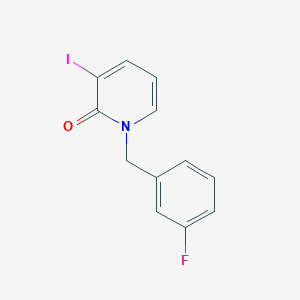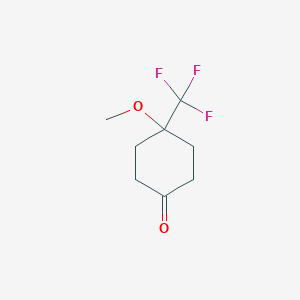
1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a pyrrolidine ring with two carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl nitrite for the nitrosation of secondary amines under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a significant role in its reactivity and stability . The compound may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butyl-1-methylcyclohexane: Known for its stability due to the equatorial position of the tert-butyl group.
tert-Butyl nitrite: Used in similar synthetic applications and known for its efficiency under solvent-free conditions.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-ethyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
Clé InChI |
IQWOMDHVSKITEF-UWVGGRQHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C |
SMILES canonique |
CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B8326876.png)


![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B8326890.png)









![1-(3-Chlorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole](/img/structure/B8326961.png)
